2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE
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Overview
Description
2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the reaction of 3-nitroaniline with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-nitroaniline+benzoyl chloride→2-[(3-NITROANILINO)CARBONYL]AMINOBENZAMIDE
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2-{[(3-AMINOANILINO)CARBONYL]AMINO}BENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(3-AMINOANILINO)CARBONYL]AMINO}BENZAMIDE
- 2-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE
Uniqueness
2-{[(3-NITROANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for various applications.
Properties
IUPAC Name |
2-[(3-nitrophenyl)carbamoylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-13(19)11-6-1-2-7-12(11)17-14(20)16-9-4-3-5-10(8-9)18(21)22/h1-8H,(H2,15,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLNDANGGNTMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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